4-(propan-2-yloxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several functional groups, including a pyridine ring, a pyrazole ring, a sulfonamide group, and an ether group. The presence of these groups would significantly influence the compound’s chemical behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available in the literature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of new heterocyclic compounds with potential applications in medicinal chemistry. For instance, the synthesis and antimicrobial activity of heterocycles based on sulfonamide pyrazoles have been explored, demonstrating the compound's utility in creating new antibacterial agents (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, the development of nanofiber dressing mats loaded with a sulfonamide analog for wound healing showcases the compound's role in biomedical applications (Elsayed, Madkour, & Azzam, 2020).
Anticancer Activity
Research has also focused on the anticancer potential of compounds derived from sulfonamide analogs. For example, Co(II) complexes of sulfonamide derivatives have been synthesized and shown to possess fluorescence properties and anticancer activity (Vellaiswamy & Ramaswamy, 2017). This indicates the compound's potential in developing new anticancer treatments.
Antimicrobial and Antioxidant Activities
The compound has been instrumental in synthesizing new sulfonamides with significant antimicrobial and antioxidant activities. These activities highlight the compound's utility in developing new therapies for bacterial infections and oxidative stress-related conditions (Badgujar, More, & Meshram, 2017).
Enzyme Inhibition for Therapeutic Applications
Derivatives of the compound have been investigated for their enzyme inhibition capabilities, particularly targeting carbonic anhydrase and acetylcholinesterase. This research is crucial for developing treatments for conditions like glaucoma, neurological disorders, and cancers (Ozgun et al., 2019).
Material Science and Green Chemistry Applications
The compound's derivatives have been utilized in material science, for example, in the functional modification of hydrogels for medical applications, demonstrating its versatility beyond pharmaceuticals (Aly, Aly, & El-Mohdy, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-propan-2-yloxy-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-15(2)26-18-3-5-19(6-4-18)27(24,25)22-11-12-23-14-17(13-21-23)16-7-9-20-10-8-16/h3-10,13-15,22H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRQKLARXVMVFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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